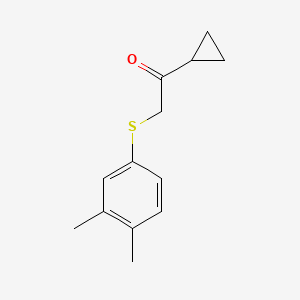

1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one

Description

1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one (CAS: 17518-85-3) is a thioether-containing ketone featuring a cyclopropyl moiety and a 3,4-dimethylphenylthio group. This compound is synthesized via nucleophilic substitution reactions, often involving brominated ketone precursors and thiol derivatives in polar aprotic solvents like DMF .

Properties

Molecular Formula |

C13H16OS |

|---|---|

Molecular Weight |

220.33 g/mol |

IUPAC Name |

1-cyclopropyl-2-(3,4-dimethylphenyl)sulfanylethanone |

InChI |

InChI=1S/C13H16OS/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3 |

InChI Key |

NMESPLKHEMHRIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one generally involves the following key steps:

- Preparation of the cyclopropyl ethanone core or related cyclopropyl ketone.

- Introduction of the arylthio substituent (3,4-dimethylphenylthio group) via nucleophilic substitution or coupling reactions.

- Purification and characterization of the final compound.

Preparation of the Cyclopropyl Ethanone Core

The cyclopropyl ethanone intermediate (such as 1-cyclopropylethan-1-one) can be synthesized through known methods involving:

Base-mediated condensation of cyclopropyl ketones with esters or halides in ethanol under inert atmosphere (nitrogen) with sodium or sodium alkoxide as base, followed by acid workup to yield cyclopropyl substituted diketones or ethanones.

Ring-closure reactions from organic dihalides and reducing agents in alcoholic solvents to form cyclopropane diol intermediates, which can be further oxidized or functionalized to yield cyclopropyl ethanone derivatives.

Introduction of the (3,4-Dimethylphenyl)thio Group

The key step to install the 3,4-dimethylphenylthio substituent involves formation of a carbon-sulfur (C–S) bond. Common approaches include:

Friedel-Crafts acylation of thiophenes or aryl thiols with cyclopropyl formyl chloride in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl3) in dry dichloromethane at low temperature (0 °C to room temperature). This method allows the acylation of the arylthio group onto the cyclopropyl ethanone framework.

Nucleophilic substitution where a halogenated cyclopropyl ethanone intermediate reacts with 3,4-dimethylthiophenol or its sodium salt under basic conditions to yield the thioether product.

Organocatalytic or transition metal catalyzed coupling reactions between cyclopropyl ethanone derivatives and aryl thiols or thioethers under mild conditions, sometimes employing electrochemical methods for oxidative coupling.

Representative Detailed Procedure (Literature-Inspired)

Data Table Summarizing Key Parameters

Analytical Characterization

- NMR spectroscopy (1H, 13C) is used to confirm the cyclopropyl ethanone core and the arylthio substitution pattern.

- LC-MS and HPLC analyses confirm purity and Z/E isomer ratios where applicable.

- X-ray crystallography can be employed for definitive structural confirmation.

- Melting point and chromatographic retention times provide additional quality control data.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions

Alcohols: From reduction reactions

Substituted ethanones: From nucleophilic substitution reactions

Scientific Research Applications

1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfone vs. Thioether Groups

Compound : 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)

- Key Differences : Replaces the thioether (-S-) group with a sulfone (-SO2-) and lacks methyl substituents on the phenyl ring.

- Synthesis : Prepared via reaction of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid in DMF (88% yield) .

- Physical Properties : Solid at room temperature (mp 57–58°C), contrasting with the oily or liquid state of thioether analogues.

- Implications : Sulfone groups enhance oxidative stability and polarity but reduce nucleophilicity compared to thioethers.

Compound : 1-Cyclopropyl-2-(phenylthio)ethan-1-one

- Key Differences : Lacks methyl substituents on the phenyl ring.

- Synthesis: Synthesized similarly to the target compound but with thiophenol instead of 3,4-dimethylthiophenol. Yield: 90% as a colorless oil .

Cycloalkyl vs. Cyclopropyl Moieties

Compound : 1-Cyclohexyl-2-(phenylthio)ethan-1-one

- Key Differences : Cyclohexyl group replaces cyclopropyl.

- Synthesis: Prepared via reaction of 2-bromo-1-cyclohexylethan-1-one with thiophenol in DMF (52.4% yield as a liquid) .

- Implications : The larger cyclohexyl ring increases steric bulk and reduces ring strain, likely affecting conformational flexibility and intermolecular interactions.

Substituent Variations on the Aryl Group

Compound : 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

- Key Differences : Methoxy (-OCH3) substituents replace methyl (-CH3) groups.

Compound : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one

- Key Differences : Hydroxyphenyl and heteroarylthio groups.

- Bioactivity: Exhibits nanomolar-range enzyme inhibitory activity (e.g., Ki = 22.13 nM for acetylcholinesterase inhibition), highlighting the impact of polar substituents on biological potency .

Complex Thioether Derivatives

Compounds : 1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives

- Structure : Feature oxadiazole and pyrimidine rings appended to the thioether chain.

Comparative Data Table

Biological Activity

1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS. This compound features a cyclopropyl group attached to an ethanone backbone, further substituted with a 3,4-dimethylphenylthio group. Its synthesis typically involves the reaction of cyclopropyl ketone with 3,4-dimethylphenylthiol, often facilitated by sodium hydride in an aprotic solvent like dimethylformamide (DMF) under elevated temperatures.

The biological activity of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme or receptor activity through binding, influencing several biological pathways. Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar thioether compounds. For instance, compounds with thioether linkages have shown significant activity against various bacterial strains. Although specific data for 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is limited, its structural similarities suggest potential efficacy against microbial pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing thioether groups has been documented in several studies. The presence of the 3,4-dimethylphenylthio moiety may enhance the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is needed to elucidate the specific mechanisms and effectiveness of this compound in reducing inflammation .

Table: Summary of Biological Activities

Case Study: Cytotoxic Effects

In a related study on thioether compounds, certain derivatives displayed notable cytotoxicity against cancer cell lines, including Jurkat and HT29 cells. These findings suggest that structural modifications similar to those in 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one could yield significant anticancer activities . The exact IC50 values and mechanisms remain to be fully explored for this specific compound.

Q & A

Q. What synthetic methodologies are commonly employed for 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the cyclopropyl ketone via Friedel-Crafts acylation or cyclopropanation of pre-functionalized precursors.

- Step 2: Introduction of the thioether moiety through nucleophilic substitution, where 3,4-dimethylthiophenol reacts with a halogenated intermediate (e.g., bromo- or chloro-derivative) under basic conditions (K₂CO₃, DMF, 60–80°C) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound. Yields can vary (31–69%) depending on reaction optimization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–7.2 ppm), cyclopropyl protons (δ 1.1–1.5 ppm), and methyl groups (δ 2.2–2.4 ppm). Discrepancies in splitting patterns may arise from hindered rotation of the thioether group .

- HRMS (ESI): Confirms molecular ion ([M+H]⁺) and isotopic patterns.

- Melting Point: Determined using an X-4 apparatus to assess purity .

Q. How do structural features (cyclopropane, thioether) influence its chemical reactivity?

- The cyclopropane ring introduces strain, making it susceptible to ring-opening reactions under acidic or oxidative conditions.

- The thioether moiety acts as a weak nucleophile, participating in sulfoxidation (H₂O₂) or alkylation reactions. Steric hindrance from the 3,4-dimethylphenyl group may slow reactivity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Dynamic effects: Restricted rotation of the thioether linkage at room temperature. Variable-temperature NMR (VT-NMR) can confirm this .

- Impurity interference: Use 2D NMR (COSY, HSQC) to differentiate signals. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive structural confirmation .

Q. What strategies improve yield in multi-step syntheses involving cyclopropane rings?

- Catalyst optimization: Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropanation.

- Protecting groups: Temporarily shield reactive sites (e.g., ketones) during thioether formation to prevent side reactions .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.

Q. What role does the thioether group play in biological interactions?

- Membrane permeability: The lipophilic thioether improves cellular uptake, as seen in structurally similar anticancer agents .

- Target binding: Sulfur’s lone pairs facilitate interactions with metalloenzymes or hydrophobic protein pockets. Computational docking studies (AutoDock Vina) can map binding modes .

Q. How do substituent modifications (e.g., methyl groups on phenyl) impact bioactivity?

- 3,4-Dimethylphenyl : Enhances steric bulk, reducing off-target interactions. Analogues with electron-donating groups show improved antimicrobial activity in vitro .

- Comparative studies : Replace the cyclopropane with cyclohexane to evaluate strain effects on potency. IC₅₀ assays (A549 cells) quantify cytotoxicity differences .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data?

- Assay variability: Standardize protocols (e.g., MTT vs. resazurin assays) to ensure reproducibility.

- Metabolic stability: Test metabolites (LC-MS/MS) to rule out false positives from degradation products .

- Structural analogs : Benchmark against compounds like 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one, which shares similar logP but diverges in target selectivity .

Methodological Recommendations

Q. What computational tools predict the compound’s reactivity or stability?

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace the cyclopropyl with spirocyclic or bicyclic systems to alter conformational flexibility.

- Functional group additions : Introduce halogens (F, Cl) to the phenyl ring to enhance binding affinity via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.